Cas no 1270464-01-1 (2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol)

2-Amino-2-(3-fluoro-2-methylphenyl)propan-1-ol is a fluorinated aromatic amino alcohol with potential applications in pharmaceutical and fine chemical synthesis. Its structure features a chiral center and a fluorine substituent, which may enhance binding affinity or metabolic stability in bioactive compounds. The presence of both amino and hydroxyl functional groups allows for versatile derivatization, making it a useful intermediate in medicinal chemistry. The fluorine atom can influence electronic and steric properties, potentially improving selectivity in drug design. This compound is typically handled under controlled conditions due to its reactive functional groups. Proper storage and handling are recommended to maintain stability. Further research is required to fully explore its synthetic and pharmacological utility.
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol structure
1270464-01-1 structure
Product name:2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
CAS No:1270464-01-1
MF:C10H14FNO
Molecular Weight:183.22266626358
CID:6404210
PubChem ID:55294546

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
    • 1270464-01-1
    • AKOS006369171
    • EN300-1847400
    • インチ: 1S/C10H14FNO/c1-7-8(10(2,12)6-13)4-3-5-9(7)11/h3-5,13H,6,12H2,1-2H3
    • InChIKey: XSKLLHTVDRTBCO-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C)C(C)(CO)N

計算された属性

  • 精确分子量: 183.105942232g/mol
  • 同位素质量: 183.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 46.2Ų

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1847400-5.0g
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
1270464-01-1
5g
$2858.0 2023-06-02
Enamine
EN300-1847400-0.05g
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
1270464-01-1
0.05g
$768.0 2023-09-19
Enamine
EN300-1847400-1.0g
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
1270464-01-1
1g
$986.0 2023-06-02
Enamine
EN300-1847400-0.5g
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
1270464-01-1
0.5g
$877.0 2023-09-19
Enamine
EN300-1847400-0.25g
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
1270464-01-1
0.25g
$840.0 2023-09-19
Enamine
EN300-1847400-10.0g
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
1270464-01-1
10g
$4236.0 2023-06-02
Enamine
EN300-1847400-0.1g
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
1270464-01-1
0.1g
$804.0 2023-09-19
Enamine
EN300-1847400-10g
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
1270464-01-1
10g
$3929.0 2023-09-19
Enamine
EN300-1847400-5g
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
1270464-01-1
5g
$2650.0 2023-09-19
Enamine
EN300-1847400-2.5g
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
1270464-01-1
2.5g
$1791.0 2023-09-19

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol 関連文献

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-olに関する追加情報

Comprehensive Overview of 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol (CAS No. 1270464-01-1): Properties, Applications, and Research Insights

The compound 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol (CAS No. 1270464-01-1) is a fluorinated aromatic amino alcohol with significant potential in pharmaceutical and chemical research. Its unique structural features, including a fluoro-substituted phenyl ring and a propanolamine backbone, make it a valuable intermediate for drug discovery and material science. This article delves into its molecular characteristics, synthetic routes, and emerging applications, while addressing frequently searched questions such as "What is the role of fluorine in drug design?" and "How are amino alcohols used in medicinal chemistry?".

From a molecular perspective, 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol exhibits a chiral center at the carbon bearing the amino group, which is critical for its stereoselective interactions in biological systems. The 3-fluoro-2-methylphenyl moiety enhances lipophilicity and metabolic stability—a trending topic in modern drug development, as researchers explore "fluorine's impact on bioavailability". Computational studies suggest this compound could serve as a precursor for GPCR-targeting ligands, aligning with current interests in "next-generation neurotransmitter analogs".

Industrially, this compound's synthesis often involves asymmetric hydrogenation or reductive amination of corresponding ketones—processes frequently queried in "green chemistry optimization" discussions. Analytical techniques like HPLC chiral separation and 19F-NMR spectroscopy are essential for quality control, reflecting the growing demand for "advanced purity assessment methods" in fine chemicals. Recent patents highlight derivatives of 1270464-01-1 as potential COX-2 inhibitors, connecting to popular searches about "non-opioid pain management alternatives".

Environmental and safety profiles of 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol comply with standard laboratory handling protocols, though proper PPE requirements remain crucial—a subject often explored in "lab safety best practices" queries. Its stability under various pH conditions makes it suitable for "formulation compatibility studies", another hot topic in pharmaceutical forums. Researchers particularly value its hydrogen bonding capacity, which contributes to crystal engineering applications relevant to "molecular solid-state design" investigations.

Emerging studies suggest potential utility in PET radiotracer development (due to the fluorine-18 isotopologue possibility), answering frequent questions about "diagnostic imaging probes". The compound's logP value (~1.8) positions it favorably within Lipinski's rule of five parameters—a recurring theme in "oral drug candidate selection" discussions. As the scientific community increasingly focuses on "structure-activity relationship (SAR) optimization", derivatives of 1270464-01-1 continue to attract attention for CNS drug discovery programs.

In material science applications, the amino alcohol functionality enables participation in epoxy resin formulations—addressing searches about "high-performance polymer modifiers". Thermal analysis data (TGA/DSC) indicate stability up to 200°C, relevant for "thermal processing parameters" inquiries. The compound's electronic distribution pattern, calculated through DFT methods, provides insights for "organic semiconductor research"—a rapidly growing field.

Future research directions may explore its metal complexation behavior (noted in "catalytic system design" literature) or bioconjugation potential for "targeted drug delivery systems". With proper documentation of its spectral fingerprints (IR, MS, NMR), this compound serves as an excellent reference standard—addressing the common need for "analytical method validation" materials. As regulatory agencies emphasize "ICH Q3D elemental impurity guidelines", the controlled synthesis of 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol gains additional importance for GMP applications.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd